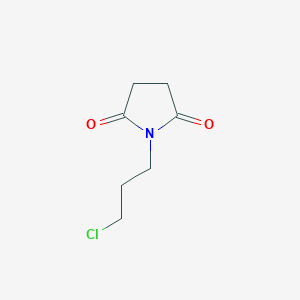

1-(3-Chloropropyl)pyrrolidine-2,5-dione

説明

Significance of the Pyrrolidine-2,5-dione (Succinimide) Core in Contemporary Organic Synthesis and Chemical Research

The pyrrolidine-2,5-dione, or succinimide (B58015), core is a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups. This structural unit is not merely a synthetic curiosity but a cornerstone in both organic synthesis and medicinal chemistry. nih.gov Its significance stems from the unique chemical properties imparted by the cyclic imide functionality, which allows for a diverse range of chemical transformations.

In the realm of organic synthesis, succinimide derivatives are widely recognized. For instance, N-Bromosuccinimide (NBS) is a common and efficient reagent for radical substitution and electrophilic addition reactions. The stability of the succinimidyl radical and the mild reaction conditions often associated with NBS make it an invaluable tool for the selective halogenation of allylic and benzylic positions.

From a medicinal chemistry perspective, the succinimide scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to its incorporation into a wide array of therapeutic agents. Derivatives of pyrrolidine-2,5-dione have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The rigid, yet three-dimensional, nature of the ring system allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological macromolecules like enzymes and receptors.

Overview of N-Substituted Succinimides as Versatile Chemical Building Blocks and Precursors

The true synthetic power of the succinimide core is often unlocked through the substitution at the nitrogen atom, leading to the vast class of N-substituted succinimides. These compounds are not only important in their own right but also serve as highly versatile intermediates for the synthesis of a plethora of other organic molecules.

The general synthesis of N-substituted succinimides is straightforward, typically involving the condensation of a primary amine with succinic anhydride (B1165640) or succinic acid. researchgate.net This reaction proceeds via an initial acylation to form a succinamic acid intermediate, which then undergoes cyclodehydration to yield the target imide. Various methods have been developed to facilitate this cyclization, including thermal dehydration or the use of dehydrating agents. beilstein-archives.org

Once formed, N-substituted succinimides can undergo a variety of chemical transformations. The imide ring can be opened by nucleophiles, such as hydroxylamine (B1172632), to generate derivatives like hydroxamic acids, which are another class of compounds with significant biological activity. beilstein-archives.org This reactivity makes N-substituted succinimides valuable precursors for creating diverse molecular libraries for drug discovery and other applications. The substituent on the nitrogen atom can be tailored to introduce specific functionalities, influence the compound's physical properties, or act as a handle for further synthetic manipulations.

Structural and Synthetic Relevance of 1-(3-Chloropropyl)pyrrolidine-2,5-dione within the Imide Class

Within the extensive family of N-substituted succinimides, this compound holds particular importance as a bifunctional building block. Its structure incorporates both the stable succinimide ring and a reactive alkyl chloride functionality, a combination that offers significant synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 116445-61-5 |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

This data is compiled from publicly available chemical databases.

The synthetic relevance of this compound is primarily derived from the reactivity of the 3-chloropropyl side chain. The terminal chlorine atom is a good leaving group, making the compound an excellent electrophile for alkylation reactions. It can readily react with a wide range of nucleophiles, such as amines, phenols, thiols, and carbanions, to introduce the succinimide-containing propyl group onto other molecules.

This alkylating capability is of high value in medicinal chemistry for the synthesis of more complex drug candidates. The succinimide moiety can serve as a key pharmacophoric element or as a non-invasive linker, while the three-carbon chain provides appropriate spacing and flexibility for the molecule to adopt an optimal conformation for binding to its biological target.

Furthermore, the 3-chloropropyl group has the potential for intramolecular reactions. Under certain conditions, related compounds like 1-(3-chloropropyl)pyrrolidine (B1588886) can undergo internal cyclization to form a highly reactive azetidinium ion intermediate. figshare.com This transient species is a potent alkylating agent itself. It is plausible that this compound could exhibit similar reactivity, providing an alternative pathway for its alkylation reactions, potentially with different selectivity or reactivity profiles compared to a direct SN2 displacement of the chloride. This latent reactivity makes it a particularly interesting and versatile tool for the construction of complex nitrogen-containing heterocyclic systems.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-chloropropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXFHKNBQFGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588508 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116445-61-5 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 3 Chloropropyl Pyrrolidine 2,5 Dione

Reactivity at the Chloropropyl Moiety

The carbon-chlorine bond in the propyl side chain is the principal site for reactions that extend and functionalize the aliphatic linker. The electron-withdrawing nature of the adjacent succinimide (B58015) ring enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack.

The primary mode of reaction for the chloropropyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. masterorganicchemistry.com The chlorine atom serves as a good leaving group, readily displaced by a variety of heteroatom nucleophiles. This reaction is fundamental to the utility of 1-(3-chloropropyl)pyrrolidine-2,5-dione as a synthetic intermediate.

Nitrogen nucleophiles, particularly secondary amines like piperazine (B1678402) derivatives, are commonly used. A prominent example is the synthesis of precursors to the anxiolytic drug Buspirone. In these syntheses, the piperazine nitrogen attacks the terminal carbon of the chloropropyl chain, displacing the chloride and forming a new carbon-nitrogen bond. These reactions are typically carried out in the presence of a base to neutralize the HCl generated, and often require elevated temperatures to proceed at a practical rate.

The following table summarizes representative nucleophilic substitution reactions involving N-(halopropyl)pyrrolidine-2,5-dione precursors.

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

| 1-(3-Bromopropyl)pyrrolidine-2,5-dione | 1-(2-Pyrimidinyl)piperazine | K2CO3, MIBK, Reflux | 1-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]pyrrolidine-2,5-dione | |

| This compound | 1-(2-Pyrimidinyl)piperazine | NaI, K2CO3, MIBK, Reflux | 1-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]pyrrolidine-2,5-dione | |

| 8-[4-(1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione | 2-Chloropyrimidine | Triethylamine, Isopropanol, 110-120°C | Buspirone |

This interactive table provides examples of nucleophilic substitution, a key reaction of the chloropropyl moiety.

The nucleophilic substitution reactions described above are instrumental in creating more complex and functionalized aliphatic side chains attached to the pyrrolidine-2,5-dione scaffold. By choosing a nucleophile with desired functional groups, a wide array of derivatives can be synthesized.

The synthesis of Buspirone and its analogues exemplifies this principle. The reaction of an N-(halopropyl) or N-(halobutyl) imide with a substituted piperazine transforms a simple haloalkyl group into a significantly more complex butyl-piperazinyl-pyrimidine side chain. This transformation introduces multiple nitrogen atoms, an aromatic heterocycle, and extends the linker length, which is crucial for the molecule's pharmacological activity.

While nucleophilic substitution is the dominant reaction pathway for this compound, the potential for elimination reactions (dehydrohalogenation) must be considered. libretexts.org In an elimination reaction, a base would remove a proton from the carbon atom adjacent to the chlorine-bearing carbon (the β-carbon), leading to the formation of N-(2-propenyl)pyrrolidine-2,5-dione and HCl.

Several factors determine the competition between substitution and elimination:

Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, whereas weaker bases or unhindered nucleophiles (e.g., ammonia, primary amines) favor substitution. chemguide.co.uk

Temperature: Higher reaction temperatures generally favor elimination over substitution. libretexts.orgchemguide.co.uk

Solvent: Less polar solvents tend to favor elimination. chemguide.co.uk

In the context of typical synthetic applications, such as the alkylation of amines to produce Buspirone precursors, reaction conditions (e.g., moderately basic conditions using K₂CO₃, polar solvents) are chosen to strongly favor the desired substitution product. The general absence of reported elimination byproducts in these syntheses suggests that the SN2 pathway is significantly more favorable. No significant rearrangement reactions involving the chloropropyl group of this specific compound have been reported, indicating the stability of the n-propyl chain under common reaction conditions.

Reactivity of the Pyrrolidine-2,5-dione Ring System

The succinimide ring is a robust cyclic imide, but it possesses reactive sites that can be exploited for further chemical modification. The two carbonyl groups activate the N-H protons in unsubstituted succinimide and render the carbonyl carbons susceptible to nucleophilic attack.

The title compound, this compound, is itself a product of N-substitution. The synthesis typically involves the reaction of a primary amine (3-chloropropylamine) with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.combeilstein-archives.org This establishes the stable bond between the imide nitrogen and the propyl chain.

Once formed, the N-C bond is generally stable. Further derivatization directly at the imide nitrogen without cleaving the N-propyl bond is not a common transformation. However, reactions involving the imide structure as a whole, such as rearrangements, are known. For instance, Hofmann-type rearrangements of imides can be achieved using hypervalent iodine reagents, which proceed through the formation of an imide-λ(3)-iodane intermediate followed by alcoholysis. nih.gov Such a reaction would fundamentally alter the succinimide ring itself.

The amide-like bonds within the succinimide ring can be cleaved by strong nucleophiles, leading to ring-opening. clockss.org This reaction, known as succinolysis, converts the cyclic imide into a linear succinamide (B89737) derivative. A variety of nucleophiles can initiate this process, with amines and hydroxylamine (B1172632) being particularly effective. mdpi.comclockss.org

The general mechanism involves the nucleophilic attack on one of the carbonyl carbons of the imide ring. This is followed by the cleavage of the carbon-nitrogen bond, resulting in a stable amide derivative. For example, reaction with hydroxylamine opens the ring to form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org The facility of this reaction is dependent on the pKa of the amine that was originally used to form the N-substituted succinimide. mdpi.com

These ring-opening reactions can sometimes be followed by a subsequent re-cyclization to form a new heterocyclic system, making N-substituted succinimides versatile precursors for other ring structures. clockss.org For instance, the intermediate formed upon ring-opening may contain functional groups that can undergo an intramolecular reaction. While specific studies on the re-cyclization of opened this compound are not prominent, the principle is a recognized pathway in the chemistry of cyclic imides.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The pyrrolidine-2,5-dione moiety, particularly when the C3-C4 bond is unsaturated (as in maleimide (B117702) derivatives), is an excellent participant in cycloaddition reactions. This reactivity is harnessed to construct intricate fused and spiro-heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry.

One of the most prominent applications is in [3+2] cycloadditions, specifically 1,3-dipolar cycloadditions. The double bond within the dione (B5365651) ring acts as a competent dipolarophile, reacting with various 1,3-dipoles. For instance, N-substituted maleimides readily undergo reactions with chiral nitrones to produce enantiopure spiro-fused isoxazolidine-pyrrolidine-2,5-dione systems. nih.gov These reactions often proceed with high levels of enantio- and diastereoselectivity, with the dipole adding to the less sterically hindered face of the nitrone. nih.gov

Another key example is the reaction of azomethine ylides with pyrrolidine-2,5-dione derivatives. A one-pot, three-component reaction involving an (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dione, L-proline, and a cyclic ketone like isatin (B1672199) can generate complex spiropyrrolizidine frameworks. researchgate.net The reaction proceeds via the in-situ formation of an azomethine ylide from proline and the ketone, which then undergoes a [3+2] cycloaddition with the arylidene-pyrrolidine-2,5-dione. researchgate.net Theoretical calculations using DFT have shown that these reactions are often under kinetic control, dictating the observed regio- and stereoselectivity. researchgate.net

The versatility of the pyrrolidine-2,5-dione core in forming fused systems is further highlighted by its conversion into various pharmacologically relevant skeletons. Through strategic reaction sequences, chiral pyrrolidine-2,5-diones derived from natural sources have been transformed into fused heterocyclic systems like the bicyclic furo[2,3-b]pyrrolo skeleton. nih.gov

| Reactants | Reaction Type | Product (Fused System) | Key Findings | Reference |

| Chiral Nitrone, N-Substituted Maleimide | 1,3-Dipolar Cycloaddition | Spiro-fused Isoxazolidine-Pyrrolidine-2,5-dione | High enantio- and diastereoselectivity. | nih.gov |

| (E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-dione, L-Proline, Isatin | [3+2] Cycloaddition | Spirooxindolepyrrolizidine | One-pot, three-component synthesis of complex spiro compounds. | researchgate.net |

| Chiral 2-hydroxycitric acid lactones | Multi-step Synthesis | Bicyclic Furo[2,3-b]pyrrolo skeleton | Demonstrates the use of chiral pyrrolidine-2,5-dione precursors for fused systems. | nih.gov |

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structural features of this compound make it a valuable intermediate in multi-step synthetic sequences. The N-alkyl chloride functionality provides a reactive handle for nucleophilic substitution, allowing it to be tethered to other molecules, while the dione ring can undergo a variety of transformations to build molecular complexity.

Construction of Polycyclic and Complex Molecular Architectures

The pyrrolidine-2,5-dione skeleton is a foundational element in the synthesis of numerous complex and polycyclic natural products and their analogues. Its rigid framework and versatile functional handles are leveraged by chemists to construct elaborate molecular structures. For example, chiral pyrrolidine-2,5-diones have been successfully employed as key intermediates in the synthesis of pharmacologically important polycyclic alkaloids. nih.gov

Notable examples include the construction of:

Pyrrolo[2,1-a]isoquinoline alkaloids like (+)-crispine A, which exhibit a range of biological activities. nih.gov

Indolizino[8,7-b]indole alkaloids such as (+)- and (-)-harmicine analogues, which are potent antileishmanial and antiviral agents. nih.gov

In these syntheses, the pyrrolidine-2,5-dione unit is not just a passive scaffold but an active participant in ring-forming reactions that build the final polycyclic system. The 1-(3-chloropropyl) group of the title compound is particularly suited for this role, as it can be used in an initial alkylation step to link the dione moiety to a larger substrate, followed by subsequent intramolecular cyclizations or other transformations involving the dione ring to complete the construction of the complex architecture.

| Target Molecular Architecture | Role of Pyrrolidine-2,5-dione | Significance | Reference |

| Pyrrolo[2,1-a]isoquinolines ((+)-Crispine A) | Chiral building block | Access to pharmacologically active anticancer and antidepressant alkaloids. | nih.gov |

| Indolizino[8,7-b]indoles ((+/-)-Harmicine) | Key synthetic intermediate | Construction of potent antimalarial and antiviral compounds. | nih.gov |

Stereoselective Transformations and Chiral Auxiliary Applications

Stereoselectivity is crucial in modern organic synthesis, particularly for the preparation of pharmaceutical agents. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com The pyrrolidine-2,5-dione scaffold is frequently involved in such transformations, either as a substrate that directs the stereochemical outcome or as a precursor to a chiral auxiliary.

The inherent planarity and reactivity of the maleimide core within N-substituted pyrrolidine-2,5-diones make them excellent substrates for stereoselective additions. As mentioned previously, the 1,3-dipolar cycloaddition of a chiral nitrone to N-substituted maleimides proceeds with high stereoselectivity, yielding enantiopure spiro-fused heterocycles. nih.gov This demonstrates that the pyrrolidine-2,5-dione structure can effectively transmit chiral information during a reaction.

Furthermore, the synthesis of chiral pyrrolidine-2,5-diones from inexpensive, naturally occurring chiral molecules like 2-hydroxycitric acid lactones establishes their value as "chirons"—chiral building blocks. nih.gov These chiral diones can then be elaborated into more complex, enantiomerically pure target molecules. While this compound is itself achiral, it could be utilized in stereoselective synthesis in several ways:

As a Prochiral Substrate: Enzymes or chiral catalysts could differentiate between the two enantiotopic faces of the succinimide ring or the two enantiotopic carbonyl groups.

Formation of a Chiral Catalyst/Auxiliary: The terminal chloride of the N-propyl chain could be used to attach the molecule to a chiral entity, creating a chiral ligand or auxiliary for use in asymmetric catalysis.

The general principle of using related cyclic imides in stereoselective reactions is well-established, underscoring the potential of this compound as a valuable intermediate in this domain.

| Transformation Type | Substrate/Precursor | Key Stereochemical Outcome | Significance | Reference |

| 1,3-Dipolar Cycloaddition | N-Substituted Maleimide | High enantio- and diastereoselectivity | Formation of enantiopure spiro-heterocycles. | nih.gov |

| Multi-step Synthesis | Natural Product-derived chiral pyrrolidine-2,5-diones | Conversion to enantiopure complex skeletons | Use of the pyrrolidine-2,5-dione as a "chiron" (chiral building block). | nih.gov |

Mechanistic Investigations and Advanced Theoretical Studies of 1 3 Chloropropyl Pyrrolidine 2,5 Dione and Its Analogues

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For 1-(3-Chloropropyl)pyrrolidine-2,5-dione, these methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. beilstein-journals.orgnih.gov This method allows for the calculation of the potential energy surface of a reaction, identifying transition states and intermediates, and thereby determining the most favorable reaction pathways. For this compound, DFT can be employed to study various reactions, including the nucleophilic substitution of the terminal chlorine atom, which is a key aspect of its reactivity.

DFT calculations can predict the activation energies for different possible mechanisms, such as SN1 and SN2 pathways, and assess the influence of solvent on the reaction rates. For instance, a theoretical study on a related N-substituted pyrrolidine-2,3-dione (B1313883) has demonstrated the power of DFT in distinguishing between kinetic and thermodynamic products. beilstein-journals.orgnih.gov In the case of this compound, DFT could be used to model its reaction with a nucleophile (Nu-), providing detailed energetic information for the entire process.

Table 1: Illustrative DFT-Calculated Energy Profile for the SN2 Reaction of this compound with a Generic Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Products | -15.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible three-carbon chain of this compound allows for a variety of spatial arrangements, or conformations, which can significantly influence its reactivity and physical properties. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such flexible molecules over time. researchgate.net

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the study of the dynamic behavior of the chloropropyl chain, including rotations around the C-C single bonds. Key dihedral angles can be monitored to identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can incorporate solvent molecules explicitly, providing insights into intermolecular interactions, such as hydrogen bonding and solvation effects, which can impact conformational preferences.

Table 2: Hypothetical Conformational Distribution of the Propyl Chain of this compound in Different Solvents from MD Simulations

| Dihedral Angle (C-C-C-Cl) | Conformation | Population in Nonpolar Solvent (%) | Population in Polar Solvent (%) |

| ~180° | Anti | 70 | 60 |

| ~60° | Gauche (+) | 15 | 20 |

| ~-60° | Gauche (-) | 15 | 20 |

Note: This table presents a hypothetical scenario to illustrate the type of data obtainable from MD simulations. The actual conformational distribution would depend on the specific force field and simulation parameters used.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. researchgate.net These descriptors provide a quantitative measure of various electronic properties that govern how a molecule will interact with other chemical species. For this compound, these descriptors can help identify the most reactive sites within the molecule.

Commonly used descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO gap is an indicator of chemical reactivity.

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom, indicating electrophilic and nucleophilic centers.

Fukui Functions: These descriptors identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

For this compound, the carbonyl carbons of the pyrrolidine-2,5-dione ring and the carbon atom bonded to the chlorine are expected to be the primary electrophilic sites.

Table 3: Illustrative Quantum Chemical Descriptors for Electrophilic Sites of this compound

| Atomic Site | Mulliken Charge (a.u.) | Fukui Function (f+) |

| Carbonyl Carbon (C2) | +0.55 | 0.12 |

| Carbonyl Carbon (C5) | +0.55 | 0.12 |

| Propyl Carbon (Cγ) | +0.15 | 0.08 |

Note: The values in this table are illustrative and intended to exemplify the application of quantum chemical descriptors for reactivity prediction. They are not based on specific published calculations for this molecule.

Experimental Mechanistic Probes

While computational methods provide theoretical insights, experimental techniques are essential for validating these predictions and providing a complete understanding of reaction mechanisms.

Kinetic Studies of N-Alkylation and Substitution Reactions

Kinetic studies are fundamental to understanding reaction mechanisms by measuring the rate of a reaction and how it is affected by factors such as concentration, temperature, and solvent. For this compound, kinetic analysis can be applied to its synthesis via N-alkylation of succinimide (B58015) or its subsequent reactions, such as nucleophilic substitution of the chloride. rsc.org

By systematically varying the concentrations of the reactants and monitoring the reaction progress over time, the rate law can be determined, which provides information about the molecularity of the rate-determining step. Furthermore, conducting the reaction at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the transition state of the reaction. For instance, a highly negative ΔS‡ would be consistent with an associative, SN2-like mechanism.

Table 4: Hypothetical Kinetic Data for the Substitution of Chlorine in this compound

| Temperature (K) | Rate Constant, k (s-1) |

| 298 | 1.2 x 10-4 |

| 308 | 3.5 x 10-4 |

| 318 | 9.8 x 10-4 |

Note: This data is illustrative and represents a typical temperature dependence for a substitution reaction, from which activation parameters could be calculated using the Arrhenius or Eyring equations.

Spectroscopic Characterization of Transient Intermediates

For reactions involving this compound, it is conceivable that under certain conditions, transient species could be generated. For example, in a base-induced elimination reaction, a short-lived anionic intermediate might be formed. Spectroscopic techniques could potentially be used to identify the characteristic signals of such an intermediate, confirming its role in the reaction mechanism.

Table 5: Hypothetical Spectroscopic Data for a Transient Intermediate in a Reaction of this compound

| Spectroscopic Technique | Observed Signal | Assignment |

| FT-IR (in situ) | 1650 cm-1 (transient) | C=C stretch of an elimination intermediate |

| 1H NMR (low temp) | δ 5.8 ppm (broad transient) | Olefinic proton of an elimination intermediate |

Note: This table provides a hypothetical example of spectroscopic data that could be used to characterize a transient intermediate. The existence and detectability of such species would depend on the specific reaction conditions.

Advanced Analytical Techniques in Reaction Monitoring

The synthesis of this compound, a compound of interest in various fields of chemical synthesis, necessitates precise control over reaction parameters to ensure optimal yield and purity. Traditional methods of reaction monitoring, often relying on offline techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can introduce time delays and may not provide a complete picture of the reaction dynamics. In contrast, advanced analytical techniques, particularly in-situ spectroscopic methods, offer real-time insights into the reaction progress, enabling a deeper understanding of the underlying kinetics and mechanisms. These process analytical technologies (PAT) are becoming increasingly vital in modern chemical process development for their ability to provide continuous data streams that facilitate enhanced process control and optimization. mt.comamericanpharmaceuticalreview.comlongdom.orgglobalresearchonline.net

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for the real-time monitoring of chemical reactions. nih.govedinst.comflvc.org By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be continuously acquired, providing a wealth of information about the changing concentrations of reactants, intermediates, and products. This technique is particularly well-suited for monitoring the synthesis of this compound from succinic anhydride (B1165640) and 3-chloropropylamine (B7771022).

The reaction progress can be followed by tracking the disappearance of the characteristic anhydride stretches of succinic anhydride and the appearance of the imide carbonyl bands of the product. The C=O symmetric and asymmetric stretching vibrations of the cyclic anhydride typically appear at distinct wavenumbers. As the reaction proceeds, the intensity of these peaks decreases, while new peaks corresponding to the imide carbonyls emerge.

Detailed Research Findings:

A kinetic study of a similar reaction, the heterogeneous reaction of n-butylamine with a thin film of succinic acid, was monitored using ATR-FTIR spectroscopy. The reaction progress was followed by monitoring the growth of the carboxylate (-COO⁻) antisymmetric stretching band. This study revealed a strong dependence of the reaction rate on temperature, with lower temperatures promoting the reaction. The activation energy for this heterogeneous reaction was estimated from the temperature dependence of the pseudo-first-order rate constants. Such data is invaluable for understanding the reaction mechanism and optimizing reaction conditions.

To illustrate how in-situ FTIR can be used to monitor the synthesis of this compound, a hypothetical dataset based on similar reactions is presented below. The data shows the change in absorbance of a characteristic succinic anhydride peak and a product imide peak over time.

| Time (minutes) | Succinic Anhydride Absorbance (a.u.) | This compound Absorbance (a.u.) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 40 | 0.52 | 0.48 |

| 50 | 0.44 | 0.56 |

| 60 | 0.37 | 0.63 |

From this data, kinetic parameters such as the reaction rate constant can be determined by plotting the concentration (proportional to absorbance) of the reactant or product against time. This allows for a quantitative understanding of the reaction kinetics.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for monitoring reaction kinetics and identifying transient intermediates. nih.govmpg.deyoutube.com By employing a flow-NMR setup or by conducting the reaction directly within the NMR spectrometer, spectra can be acquired at regular intervals, providing a detailed snapshot of the molecular transformations occurring in the reaction vessel. mdpi.com

For the synthesis of this compound, ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the protons of the starting materials, 3-chloropropylamine, and the appearance of the characteristic signals of the product. Key proton signals to monitor would include the methylene (B1212753) protons adjacent to the amine in the starting material and the methylene protons of the propyl chain and the pyrrolidine (B122466) ring in the product.

Detailed Research Findings:

A hypothetical dataset illustrating the use of real-time ¹H NMR for monitoring the synthesis of this compound is presented below. The data shows the change in the integral of a characteristic proton signal for the reactant (3-chloropropylamine) and the product over time.

| Time (minutes) | Integral of 3-Chloropropylamine Signal (a.u.) | Integral of Product Signal (a.u.) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 15 | 0.78 | 0.22 |

| 30 | 0.61 | 0.39 |

| 45 | 0.48 | 0.52 |

| 60 | 0.37 | 0.63 |

| 75 | 0.29 | 0.71 |

| 90 | 0.23 | 0.77 |

The application of these advanced analytical techniques provides a more comprehensive understanding of the synthesis of this compound. The real-time data generated allows for the elucidation of reaction kinetics, the identification of key intermediates, and the optimization of process parameters to ensure a robust and efficient synthesis.

Applications and Research Utility of 1 3 Chloropropyl Pyrrolidine 2,5 Dione As a Chemical Building Block

Utility in the Synthesis of Diverse Organic Compounds

The presence of both a reactive alkyl halide and a cyclic imide functional group makes 1-(3-chloropropyl)pyrrolidine-2,5-dione a valuable precursor for synthesizing a variety of organic molecules, particularly nitrogen-containing heterocycles.

Nitrogen-containing heterocycles are fundamental components in many biologically active compounds and functional materials. kit.edunih.gov The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a particularly important scaffold in medicinal chemistry. researchgate.netnih.gov this compound serves as a key starting material for creating more complex heterocyclic systems. The chloropropyl side chain provides a reactive handle for intramolecular and intermolecular cyclization reactions, leading to the formation of fused or spirocyclic ring systems.

The reactivity of the pyrrolidine-2,5-dione (succinimide) ring itself can be tuned. For instance, the carbonyl groups can undergo various reactions, and the nitrogen atom can participate in further transformations. This tunable reactivity allows for the synthesis of a diverse library of compounds with different electronic and steric properties. The ability to create complex, three-dimensional structures from this building block is of significant interest in drug discovery, as it allows for a thorough exploration of pharmacophore space. nih.govunipa.it

In modern drug discovery and materials science, the generation of compound libraries based on a central scaffold is a common strategy to identify molecules with desired properties. nih.govresearchgate.netrsc.org this compound is an excellent candidate for such a scaffold due to its bifunctional nature. The chloropropyl group can be reacted with a wide range of nucleophiles to introduce diversity at one position, while the succinimide (B58015) ring can be modified through various reactions to introduce diversity at another.

This approach allows for the systematic construction of libraries of related compounds, where the core scaffold is maintained while the peripheral substituents are varied. This strategy, often referred to as scaffold-based drug design or diversity-oriented synthesis, is a powerful tool for exploring structure-activity relationships (SAR) and identifying lead compounds with optimized properties. nih.gov The pyrrolidine-2,5-dione scaffold itself is found in a number of biologically active natural products and synthetic compounds. nih.govsemanticscholar.org

Table 1: Examples of Reactions for Scaffold Library Construction

| Reaction Type | Reagent/Condition | Resulting Functional Group/Structure |

| Nucleophilic Substitution | Amines, thiols, alcohols | Introduction of various N-, S-, and O-linked substituents |

| Cyclization | Intramolecular reaction | Formation of fused or spiro heterocyclic systems |

| Ring-opening of succinimide | Hydrolysis, aminolysis | Generation of linear dicarboxylic acid derivatives |

| Modification of carbonyls | Grignard reagents, reducing agents | Creation of hydroxylated or alkylated pyrrolidine derivatives |

Contributions to Polymer Chemistry and Materials Science

The reactivity of this compound also extends to the field of polymer chemistry, where it can be used to synthesize novel polymers and modify existing ones to achieve desired material properties.

This compound can be utilized as a monomer or a comonomer in polymerization reactions. The chloropropyl group can participate in polymerization processes, such as polycondensation or polyaddition reactions. The resulting polymers will have the pyrrolidine-2,5-dione moiety incorporated into their backbone or as a pendant group.

The presence of the pyrrolidine-2,5-dione group can impart specific properties to the polymer, such as increased thermal stability, altered solubility, or the ability to engage in specific intermolecular interactions like hydrogen bonding. These properties can be further tailored by subsequent chemical modifications of the succinimide ring within the polymer structure. This approach allows for the creation of polymers with precisely controlled functionalities for a variety of applications.

Beyond its role as a monomer, this compound can be used to create functionalized additives that modify the properties of existing polymers. For example, it can be reacted with other molecules to create stabilizers, plasticizers, or compatibilizers. The reactive chloro group allows for the covalent attachment of these additives to polymer chains, preventing them from leaching out over time and ensuring long-term performance.

Furthermore, the pyrrolidine-2,5-dione moiety can be used to introduce reactive sites onto a polymer surface. For instance, a polymer can be surface-grafted with molecules derived from this compound. These surface-bound groups can then be used to attach other molecules, such as biomolecules or catalysts, creating functional materials for applications in biotechnology, sensing, and catalysis. biosynth.com

Research in Catalysis and Reaction Methodology

The unique chemical structure of this compound and its derivatives makes them interesting subjects for research in catalysis and the development of new synthetic methods. The pyrrolidine scaffold is a common feature in many organocatalysts. rsc.org

Researchers are exploring the use of chiral versions of pyrrolidine-2,5-diones as catalysts or ligands in asymmetric synthesis. nih.gov The development of catalytic systems based on this scaffold could provide new and efficient ways to produce enantiomerically pure compounds, which are of great importance in the pharmaceutical industry. The study of the reactivity of the chloropropyl group and the succinimide ring can also lead to the discovery of new chemical transformations and a better understanding of reaction mechanisms.

Applications of Succinimide-Derived Catalysts in Organic Transformations

Succinimide and its derivatives have emerged as versatile and effective catalysts in a variety of organic transformations. nih.govbenthamdirect.com Their utility is often highlighted in the context of green chemistry due to their stability, reusability, and ability to promote reactions under mild conditions. nih.gov Succinimide-based catalysts are particularly noted for their role in multicomponent reactions (MCRs), protection reactions, and the synthesis of heterocyclic compounds. benthamdirect.comkuey.net

Research has demonstrated the efficacy of unmodified succinimide as a green organocatalyst. For instance, it has been successfully used to promote the synthesis of arylidene malononitrile (B47326) and tetrahydrobenzo[b]pyran derivatives in aqueous media, achieving excellent yields and reaction rates. nih.gov A key advantage highlighted in this application is the catalyst's acceptable reusability without significant loss of activity. nih.gov

Beyond the use of the parent succinimide, its derivatives are instrumental in more complex catalytic systems. They are frequently employed as co-catalysts in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, where their presence can enhance product yields. kuey.net The modification of the succinimide structure, either at the nitrogen or carbon positions, allows for the creation of a diverse range of catalysts tailored for specific applications. kuey.net

One of the significant areas of application for succinimide derivatives is in asymmetric catalysis. Chiral succinimide substructures are integral to many natural products and pharmaceuticals. nih.gov Stereodivergent synthesis of chiral succinimides has been achieved through methods like asymmetric transfer hydrogenation (ATH) catalyzed by rhodium complexes. nih.gov This approach allows for the selective formation of all four possible stereoisomers of 3,4-disubstituted succinimides from maleimide (B117702) derivatives. nih.gov

Furthermore, succinimide derivatives are crucial building blocks for creating more complex catalytic structures. For example, N-heterocyclic carbene (NHC) catalysis has been used for the intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides to produce valuable succinimide derivatives containing 1,4 and 1,5 dicarbonyl scaffolds. acs.org Similarly, rhodium(III) catalysis has enabled the synthesis of succinimide-linked indazol-3-ols from N-aryl indazol-3-ols and maleimides. acs.org Cobalt catalysis has also been employed for the [2 + 2 + 2] cycloaddition of 1,6-diynes and maleimides to generate succinimide-fused 1,3-cyclohexadienes. rsc.org

The table below summarizes selected organic transformations where succinimide-derived catalysts have been applied, showcasing the diversity of these applications.

| Catalytic System | Transformation | Substrates | Product Type | Ref |

| Succinimide | Knoevenagel Condensation / Michael Addition | Aromatic aldehydes, malononitrile, dimedone | Tetrahydrobenzo[b]pyran derivatives | nih.gov |

| Rh(III)Cp* | C-H Alkylation | N-aryl indazol-3-ols, maleimides | Succinimide-linked indazol-3-ols | acs.org |

| N-Heterocyclic Carbene (NHC) | Stetter Reaction | Aromatic aldehydes, N-substituted itaconimides | Succinimide derivatives with 1,4 and 1,5 dicarbonyls | acs.org |

| Tethered Rhodium Complex | Asymmetric Transfer Hydrogenation | Maleimide derivatives | Chiral anti- and syn-3-hydroxy-4-substituted-succinimides | nih.gov |

| Cobalt Complex | [2 + 2 + 2] Cycloaddition | 1,6-diynes, maleimides | Succinimide-fused 1,3-cyclohexadienes | rsc.org |

| Manganese Pincer Complex | Dehydrogenative Coupling | Diols, amines | Cyclic imides | organic-chemistry.org |

These examples underscore the significance of succinimide derivatives as catalysts and building blocks in modern organic synthesis, enabling the efficient construction of complex and biologically relevant molecules. nih.govresearchgate.net

Role of the Succinimide Moiety in Mediating Chemical Reactions

The succinimide moiety, chemically known as pyrrolidine-2,5-dione, plays a crucial role in mediating chemical reactions due to its distinct structural and electronic properties. researchgate.netwikipedia.org The five-membered ring containing two carbonyl groups adjacent to a nitrogen atom bestows high chemical reactivity and versatility upon the molecule. researchgate.net

One of the primary roles of the succinimide group is to act as an effective activating group. The two electron-withdrawing carbonyl groups render the N-H proton significantly acidic (pKa ≈ 9.5), facilitating its removal under basic conditions. wikipedia.orgyoutube.com This allows for easy N-functionalization through reactions like nucleophilic substitution and acylation, enabling the synthesis of a wide array of N-substituted succinimide derivatives. kuey.net This feature is fundamental to its use as a building block for more complex molecules and catalysts. kuey.netacs.org

The succinimide ring itself can participate directly in reactions. The polarized double bond in maleimides (an unsaturated analog of succinimide) is susceptible to nucleophilic additions, which is a common strategy for preparing substituted succinimides. acs.org In catalytic processes, the succinimide structure can act as a ligand or a co-catalyst, influencing the stereochemical outcome and efficiency of the reaction. kuey.netacs.org For instance, in deuterium (B1214612) labeling experiments performed during the Rh(III)-catalyzed reaction of indazol-3-ols with maleimides, deuterium incorporation was observed on the succinimide moiety. acs.org This suggests that the succinimide part of the molecule is intimately involved in the catalytic cycle, likely through processes that involve the reversible cleavage of C-H bonds. acs.org

Furthermore, the succinimide moiety can act as a "bridge" or scaffold. chemicalbook.com Its rigid, planar-like structure can bring reacting molecules into close proximity, accelerating the reaction rate. chemicalbook.comsuru-chem.com This has been observed in its ability to speed up the formation of amyloid fibrils by promoting the transformation of protein secondary structures. chemicalbook.com In organic synthesis, this structural feature is harnessed to control the regioselectivity and stereoselectivity of reactions. nih.govacs.org

The imide group (-CO-N(R)-CO-) is a key functional group within the succinimide structure. researchgate.net Its presence is crucial for the biological activities observed in many succinimide derivatives, such as anticonvulsant and anti-inflammatory properties. kuey.net In chemical synthesis, the imide group can be a target for transformations. For example, under specific conditions, one of the imide carbonyls can be selectively reduced. nih.gov The entire ring can also undergo ring-opening reactions, typically with primary amines, to yield amide derivatives, which further expands its synthetic utility. researchgate.net

Activation: The acidic N-H proton allows for easy derivatization.

Electrophilicity: The carbonyl groups and the C=C bond in unsaturated analogs (maleimides) are sites for nucleophilic attack.

Ligand/Directing Group Effects: It can coordinate to metal centers and direct the course of a reaction.

Structural Scaffolding: Its rigid structure can pre-organize reactants, enhancing reaction efficiency and selectivity.

Future Perspectives and Emerging Research Avenues for 1 3 Chloropropyl Pyrrolidine 2,5 Dione

Innovation in Green and Sustainable Synthetic Pathways

The chemical industry's shift towards green and sustainable practices is a major driver for innovation in the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. Future research will likely concentrate on minimizing environmental impact by focusing on alternative energy sources, greener solvents, and solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) stands out as a promising technique. nih.govmorressier.comanalis.com.mymdpi.commdpi.com It offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often, a reduction in the use of hazardous solvents. nih.govmorressier.comanalis.com.my The application of MAOS to the synthesis of N-substituted succinimides has been shown to be highly effective, suggesting its potential for a more efficient and eco-friendly production of this compound. nih.govmorressier.com

The use of environmentally benign solvents is another critical area of development. Research has demonstrated the feasibility of synthesizing N-substituted succinimides in greener solvents like water or ethanol, or even under solvent-free conditions. morressier.comresearchgate.netrsc.orgnih.gov These approaches not only reduce the environmental footprint of the synthesis but can also simplify product purification. rsc.org Ultrasound irradiation in green solvents is another emerging technique that has been successfully applied to the synthesis of related pyrrolidine (B122466) derivatives, offering a simple and efficient alternative to traditional methods. tandfonline.com

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govanalis.com.my |

| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified workup, reduced waste. nih.govcmu.edu |

| Use of Green Solvents (e.g., Water, Ethanol) | Lower environmental impact, improved safety profile. researchgate.netrsc.org |

| Ultrasound Irradiation | Enhanced reaction rates, simple and efficient procedure. tandfonline.com |

Development of Advanced Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is crucial for tuning its properties for specific applications. Future research will heavily rely on the development of advanced catalytic systems to achieve high efficiency, selectivity, and stereocontrol in these transformations.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and pyrrolidine-based catalysts are particularly effective. rsc.orgbeilstein-journals.orgnih.gov These metal-free catalysts can be used to promote a variety of reactions, including Michael additions, to create complex and chirally pure molecules. rsc.orgbeilstein-journals.org The development of novel pyrrolidine-based organocatalysts is an active area of research, with the potential to enable the synthesis of a wide range of chiral derivatives of this compound. beilstein-journals.orgnih.gov

Metal-catalyzed reactions also offer significant opportunities. For instance, rhodium-catalyzed asymmetric transfer hydrogenation has been successfully used to synthesize chiral 3,4-disubstituted succinimides with excellent enantioselectivity. nih.govresearchgate.net This methodology could be adapted to create chiral centers on the pyrrolidine-2,5-dione ring of the target molecule. Other metals, such as scandium, have been shown to catalyze the synthesis of related sulfur-containing compounds, indicating the broad potential of metal catalysis in this area. beilstein-journals.org Furthermore, N-heterocyclic carbenes (NHCs) have been employed as catalysts in reactions to construct succinimide (B58015) derivatives, showcasing another promising avenue for catalytic derivatization. acs.org

| Catalytic System | Application in Derivatization | Key Advantages |

| Organocatalysis (Pyrrolidine-based) | Asymmetric Michael additions and other C-C bond-forming reactions. rsc.orgbeilstein-journals.orgresearchgate.net | Metal-free, high enantioselectivity, environmentally friendly. nih.govresearchgate.net |

| Metal Catalysis (e.g., Rhodium, Scandium) | Asymmetric hydrogenation, synthesis of complex derivatives. nih.govresearchgate.netbeilstein-journals.org | High efficiency, control over stereochemistry. nih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Conjugate additions to form succinimide structures. acs.org | Versatile reactivity, mild reaction conditions. acs.org |

Integration into Supramolecular Chemistry and Nanoscale Materials Research

The unique structure of this compound, featuring a reactive chloropropyl group and a polar succinimide ring, makes it an attractive building block for supramolecular chemistry and materials science. Future research is expected to explore the integration of this compound into larger, functional assemblies.

The pyrrolidine-2,5-dione core is a well-known pharmacophore, and its incorporation into supramolecular systems could lead to novel drug delivery platforms. nih.gov Supramolecular assemblies, such as those based on cyclodextrins or porphyrins, can encapsulate or otherwise interact with drug molecules, enhancing their solubility, stability, and targeted delivery. nih.gov The chloropropyl arm of this compound provides a convenient handle for covalent attachment to these supramolecular hosts or to the surface of nanoparticles.

In the realm of nanoscale materials, derivatives of this compound could be used to functionalize the surfaces of nanoparticles, quantum dots, or other nanomaterials. This surface modification could impart specific properties, such as improved biocompatibility, targeted delivery capabilities, or the ability to participate in self-assembly processes. The ability of succinimide derivatives to form covalent bonds with proteins and peptides is already utilized in various assay techniques and could be leveraged for the creation of sophisticated bio-nanomaterials. wikipedia.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For this compound, advanced computational modeling will play a crucial role in guiding future research.

Density Functional Theory (DFT) calculations have already been successfully applied to study the reaction mechanisms, tautomerization, and stereoinversion of succinimide and related pyrrolidine-diones. mdpi.comresearchgate.netbeilstein-journals.orgrsc.orgnih.gov These theoretical studies provide valuable insights into the energetics and transition states of chemical reactions, which can be used to optimize reaction conditions and predict the feasibility of new synthetic routes. mdpi.combeilstein-journals.org For example, computational studies can help in understanding the catalytic cycle of organo- or metal-catalyzed derivatizations, leading to the design of more efficient catalysts. nih.gov

In addition to predicting reactivity, computational models can be used to forecast the biological activity of this compound derivatives. In-silico molecular docking studies are widely used to predict how a molecule will bind to a biological target, such as an enzyme or a receptor. nih.govnih.govnih.govebi.ac.uknih.gov This information can be used to prioritize the synthesis of compounds with the highest potential for a desired biological effect, thereby accelerating the drug discovery process. nih.govebi.ac.uk

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism and pathway analysis. mdpi.comresearchgate.netbeilstein-journals.org | Activation energies, transition state geometries, reaction kinetics and thermodynamics. mdpi.combeilstein-journals.org |

| Molecular Docking | Prediction of biological activity. nih.govnih.govnih.gov | Binding affinities and modes to protein targets. ebi.ac.uknih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for designing new derivatives with enhanced activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chloropropyl)pyrrolidine-2,5-dione, and how can reaction efficiency be assessed?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where pyrrolidine-2,5-dione reacts with 3-chloropropyl halides under basic conditions. Reaction efficiency is assessed using techniques like HPLC (to monitor reactant consumption) and ¹H/¹³C NMR (to confirm structural integrity). For example, analogous derivatives have been synthesized by reacting pyrrolidine-dione cores with alkyl halides in polar aprotic solvents like DMF .

Q. How is the molecular geometry of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond angles, dihedral angles, and intermolecular interactions. For instance, studies on pyrrolidine-2,5-dione derivatives (e.g., 1-(3-pyridyl)pyrrolidine-2,5-dione) revealed dihedral angles between substituents and the pyrrolidine ring, critical for understanding steric effects .

Q. What analytical techniques are used to confirm the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Elemental analysis (e.g., %C, %H, %N) is also employed to confirm stoichiometric purity, as seen in studies of structurally related pyrrolidine-diones .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Full or fractional factorial designs systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, factorial experiments in chemical technology minimize trial runs while accounting for interactions between variables, as demonstrated in reaction optimization studies .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) calculates electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. The ICReDD framework integrates quantum chemical calculations with experimental validation, enabling efficient reaction design .

Q. How can contradictory data from structural characterization techniques (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Variable-temperature NMR and molecular dynamics simulations reconcile such differences. For instance, weak C–H⋯π interactions observed in X-ray structures may not manifest in solution-phase NMR .

Q. What strategies enhance the stability of this compound under ambient conditions?

- Methodological Answer : Stability is improved by lyophilization (freeze-drying) to prevent hydrolysis. Accelerated aging studies under controlled humidity/temperature, coupled with FTIR monitoring of carbonyl peaks, identify degradation pathways. Analogous compounds (e.g., 1-chloropyrrolidine-2,5-dione) show sensitivity to moisture, necessitating inert storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。